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Compound of Interest

Compound Name:
4-Chloro-2-

(methylsulfinyl)pyrimidine

CAS No.: 97229-10-2

Cat. No.: B13658647

Get Quote

Abstract
4-Chloro-2-(methylsulfinyl)pyrimidine (CAS: 97229-10-2) is a specialized electrophilic

pyrimidine scaffold used extensively in medicinal chemistry for the regioselective synthesis of

2,4-disubstituted pyrimidines.[1][2][3][4][5][6] Unlike symmetrical di-halopyrimidines, this

molecule possesses two distinct leaving groups—a chloride at C4 and a methylsulfinyl moiety

at C2—creating an "ambident electrophile" profile. This guide details its physicochemical

properties, controlled synthesis via sulfide oxidation, and its critical role in "safety-catch" linker

strategies where nucleophile-dependent regioselectivity allows for the precise assembly of

complex kinase inhibitors and heterocycles.

Part 1: Physicochemical Properties & Identification
The sulfinyl group (–S(=O)CH₃) introduces chirality at the sulfur atom, though the compound is

typically utilized as a racemate in nucleophilic aromatic substitution (

) workflows.
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Property Data

IUPAC Name 4-Chloro-2-(methylsulfinyl)pyrimidine

CAS Number 97229-10-2

Molecular Formula

Molecular Weight 176.62 g/mol

Physical State White to off-white solid (typically)

Solubility
Soluble in DCM, Chloroform, DMSO; sparingly

soluble in water

Stability

Hygroscopic; store at -20°C under inert

atmosphere.[1][5][7] Sensitive to over-oxidation

to sulfone.

SMILES CS(=O)C1=NC=CC(Cl)=N1

Part 2: Synthesis & Preparation
The synthesis of 4-chloro-2-(methylsulfinyl)pyrimidine is achieved through the controlled

oxidation of 4-chloro-2-(methylthio)pyrimidine. The critical parameter is stoichiometry; using

excess oxidant leads to the formation of the sulfone (–SO₂Me), which is a more aggressive

leaving group but lacks the specific chemoselectivity of the sulfoxide in certain transition-metal

catalyzed couplings.

Experimental Protocol: Controlled Oxidation
Objective: Selective oxidation of sulfide to sulfoxide without over-oxidation to sulfone.

Reagents:

Starting Material: 4-Chloro-2-(methylthio)pyrimidine (1.0 eq)

Oxidant: m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.0–1.1 eq) or Sodium Periodate

(

)
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Solvent: Dichloromethane (DCM) (anhydrous)

Quench: Saturated

,

Step-by-Step Methodology:

Dissolution: Dissolve 4-chloro-2-(methylthio)pyrimidine (10 mmol) in anhydrous DCM (50

mL) and cool to 0°C in an ice bath.

Addition: Dissolve m-CPBA (10 mmol, 1.0 eq) in DCM (20 mL). Add this solution dropwise to

the pyrimidine solution over 30 minutes. Crucial: Maintain 0°C to prevent over-oxidation.

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The

sulfoxide is more polar than the sulfide but less polar than the sulfone.

Quench: Upon consumption of starting material, quench with saturated aqueous

(to reduce unreacted peroxide) followed by saturated

(to neutralize acid).

Workup: Separate phases. Extract aqueous layer with DCM (2x).[8] Dry combined organics

over

, filter, and concentrate in vacuo at <30°C (sulfoxides can be thermally sensitive).

Purification: Flash column chromatography (Gradient: 0→5% MeOH in DCM).

Part 3: Reactivity Profile & Regioselectivity
The utility of 4-chloro-2-(methylsulfinyl)pyrimidine lies in its dichotomous reactivity.[1] The

C4-position (activated by para-nitrogen) and C2-position (activated by ortho-nitrogens and the

electron-withdrawing sulfinyl group) react differently depending on the nucleophile type.

The "Ambident Electrophile" Logic
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Amine Nucleophiles (Hard/Neutral): Typically attack C4, displacing the Chloride. The sulfinyl

group remains intact, allowing for a second substitution later.

Mechanism: Frontier Molecular Orbital (FMO) theory suggests the LUMO coefficient is

highest at C4.

Alkoxide/Thiolate Nucleophiles (Hard/Anionic): Often attack C2, displacing the Sulfinyl group.

Mechanism:[5] Coordination of the anionic nucleophile to the sulfinyl oxygen or specific

electrostatic interactions can direct the attack to C2.

Visualization: Reactivity Pathways
The following diagram illustrates the divergent synthesis pathways available from the core

scaffold.

4-Chloro-2-(methylthio)pyrimidine
(Precursor)

4-Chloro-2-(methylsulfinyl)pyrimidine
(Target Scaffold)

Oxidation (mCPBA, 0°C)
Selective S-oxidation

Product A:
2-(Methylsulfinyl)-4-aminopyrimidine

(C4 Substitution)
Primary Amines / Anilines

(Prefer C4-Cl displacement)

Product B:
2-Alkoxy-4-chloropyrimidine

(C2 Substitution)

Alkoxides (RO-)
(Prefer C2-S(O)Me displacement)

2,4-Disubstituted Pyrimidine
(Drug Candidate)

Step 2: Displacement of S(O)Me
(e.g., with 2nd Amine/Alkoxide)

Click to download full resolution via product page

Caption: Divergent regioselectivity of 4-chloro-2-(methylsulfinyl)pyrimidine. Amine

nucleophiles preferentially target C4 (green path), while alkoxides often target C2 (red path),

enabling programmable scaffold decoration.

Part 4: Applications in Drug Discovery
This scaffold is a "linchpin" in the synthesis of kinase inhibitors (e.g., EGFR, CDK inhibitors)

where the pyrimidine ring serves as the hinge-binding motif.[9]

Case Study: Sequential Assembly
In the development of EGFR inhibitors (similar to Osimertinib analogs), researchers often

require a specific aniline at C4 and a solubilizing amine at C2.
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Step 1: React 4-chloro-2-(methylsulfinyl)pyrimidine with the aniline (e.g., 3-bromoaniline).

The reaction occurs selectively at C4 due to the high electrophilicity of the C-Cl bond in the

presence of the electron-withdrawing sulfinyl group.

Step 2: The resulting intermediate retains the 2-sulfinyl group. This group is then displaced

by a secondary amine (e.g., N,N-dimethylethanediamine) to yield the final bioactive

molecule.

Advantage:[5] The sulfinyl group activates the pyrimidine for the second displacement

more effectively than a methylthio group, avoiding the need for harsh conditions that might

degrade the first substituent.

Comparison of Leaving Groups at C2

Leaving Group
Reactivity (

)
Stability Comments

-SMe (Sulfide) Low High
Requires oxidation to

activate.

-S(O)Me (Sulfoxide) High Moderate

Balanced reactivity;

allows sequential

substitution.

-SO₂Me (Sulfone) Very High High

Often too reactive;

can lead to bis-

substitution if not

controlled.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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